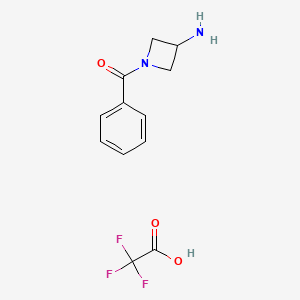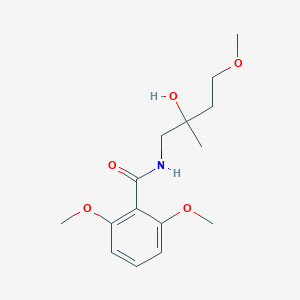
1-Benzoylazetidin-3-amine; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoylazetidin-3-amine; trifluoroacetic acid is a chemical compound with the molecular formula C10H12N2O.C2HF3O2 and a molecular weight of 290.24 g/mol . It is known for its unique structure, which includes an azetidine ring, a benzoyl group, and a trifluoroacetic acid moiety.
Méthodes De Préparation
The synthesis of 1-Benzoylazetidin-3-amine; trifluoroacetic acid typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base like pyridine.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt of the compound.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification .
Analyse Des Réactions Chimiques
1-Benzoylazetidin-3-amine; trifluoroacetic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the benzoyl group is substituted with other functional groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzoylazetidin-3-amine; trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and peptidomimetics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and reactivity.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-Benzoylazetidin-3-amine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways . The azetidine ring and benzoyl group contribute to its reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. The trifluoroacetic acid moiety enhances its solubility and stability, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
1-Benzoylazetidin-3-amine; trifluoroacetic acid can be compared with other similar compounds, such as (1-benzoylazetidin-3-yl)methanamine; trifluoroacetic acid . While both compounds share the azetidine and benzoyl groups, they differ in their specific functional groups and reactivity. The presence of the trifluoroacetic acid moiety in this compound provides unique properties, such as enhanced solubility and stability, distinguishing it from other similar compounds .
Conclusion
This compound is a versatile and valuable compound in scientific research. Its unique structure and reactivity make it a key player in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, applications, and mechanism of action provides a comprehensive insight into its potential and significance.
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-phenylmethanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C2HF3O2/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6-7,11H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCANOJRMZGVWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2818126.png)


![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid](/img/structure/B2818132.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2818134.png)
![methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2818135.png)
![N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818137.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2818141.png)

![8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2818144.png)

